REACTION_CXSMILES
|
C([N:4]1[CH2:9][CH2:8][N:7]([C:10]2[CH:15]=[CH:14][C:13]([NH:16][S:17]([CH3:20])(=[O:19])=[O:18])=[CH:12][CH:11]=2)[CH2:6][CH2:5]1)(=O)C.[ClH:21]>>[ClH:21].[CH3:20][S:17]([NH:16][C:13]1[CH:12]=[CH:11][C:10]([N:7]2[CH2:8][CH2:9][NH:4][CH2:5][CH2:6]2)=[CH:15][CH:14]=1)(=[O:18])=[O:19] |f:2.3|
|
Name
|
|
Quantity
|
9.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCN(CC1)C1=CC=C(C=C1)NS(=O)(=O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue dried
|
Type
|
CUSTOM
|
Details
|
by azeotroping with toluene
|
Type
|
CUSTOM
|
Details
|
The residue was crystallised from ethanol, yield of the title compound 8.26 g, m.p. 230° (dec.)
|
Name
|
|
Type
|
|
Smiles
|
Cl.CS(=O)(=O)NC1=CC=C(C=C1)N1CCNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |